GNE-495, chemically known as 8-Amino-N-[1-(cyclopropylcarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide, is a potent and selective inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). [] This compound is primarily utilized in scientific research to investigate the biological roles of MAP4K4 in various cellular processes and disease models. []
GNE-495 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered attention due to its promising therapeutic potential in various disease contexts, particularly in cancer and retinal diseases. GNE-495 was developed through a structure-based design approach that focused on optimizing its pharmacokinetic properties while minimizing central nervous system penetration, which is critical for maintaining efficacy without unwanted side effects.
GNE-495 was developed by researchers aiming to explore the biological roles of MAP4K4 in disease. The compound is classified as a small molecule inhibitor, specifically targeting the MAP4K4 enzyme involved in several signaling pathways related to cell growth, survival, and angiogenesis. Its design was influenced by the need for effective tools to study MAP4K4's function and its potential as a therapeutic target in conditions such as pancreatic cancer and retinal angiogenesis .
The synthesis of GNE-495 involves a multi-step process that begins with the conversion of starting materials into various intermediates. Key steps include:
This synthetic route has been optimized for efficiency and yield, allowing for the production of various analogues that exhibit improved potency against MAP4K4 .
The molecular structure of GNE-495 is characterized by its isoquinoline and naphthyridine scaffolds. The compound's specific molecular formula and structural data include:
The structural design facilitates strong binding affinity to MAP4K4, enhancing its selectivity and potency as an inhibitor .
GNE-495 undergoes several key chemical reactions during its synthesis:
Each reaction step is carefully controlled to optimize yield and purity, ensuring that the final product exhibits the desired biological activity .
GNE-495 exerts its effects primarily through inhibition of MAP4K4, which plays a significant role in various cellular signaling pathways involved in proliferation and survival. The mechanism can be summarized as follows:
GNE-495 possesses several notable physical and chemical properties:
GNE-495 has several scientific applications:
MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4), a serine/threonine kinase in the Ste20 family, functions as a critical upstream regulator of multiple signaling cascades. Structurally, it comprises an N-terminal kinase domain, a coiled-coil domain, and a C-terminal citron homology (CNH) domain that mediates protein-protein interactions [1] [10]. MAP4K4 activates the c-Jun N-terminal kinase (JNK) pathway by phosphorylating MAP3Ks like mixed-lineage kinase 3 (MLK3) at Thr738, thereby promoting JNK-mediated transcription of genes involved in stress response and migration [9]. Beyond JNK, MAP4K4 modulates the Hippo pathway by phosphorylating mammalian STE20-like kinase 1 (MST1), which inactivates Yes-associated protein (YAP) to suppress cell proliferation [8]. Additionally, it regulates cytoskeletal dynamics via direct phosphorylation of ezrin-radixin-moesin (ERM) proteins, influencing focal adhesion turnover and cellular motility [4].
Table 1: Key MAP4K4-Interacting Proteins and Functional Consequences
Interacting Protein | Phosphorylation Site | Functional Outcome | Biological Process |
---|---|---|---|
MLK3 | Thr738 | JNK pathway activation | Stress response, migration |
MST1 | Unknown | LATS1/2 activation, YAP inhibition | Cell proliferation control |
Moesin | T558 | Actin-membrane dissociation | Focal adhesion disassembly |
TRAF2 | Unknown | NF-κB pathway modulation | Inflammation |
MAP4K4 is overexpressed in multiple cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma, and ovarian cancer, where it drives metastasis by enhancing cell migration and invasion [1] [9]. In PDAC, MAP4K4 upregulation correlates with advanced tumor stage and poor prognosis, facilitating tumor cell proliferation through MLK3/JNK signaling [9]. Angiogenically, endothelial MAP4K4 knockout in mice causes embryonic lethality due to impaired vascular development, while in vitro studies show it promotes endothelial permeability and leukocyte extravasation, accelerating atherosclerosis [4] [10]. In inflammation, TNF-α induces MAP4K4 expression via transcription factors like ATF2, creating a feed-forward loop that amplifies JNK-mediated pro-inflammatory cytokine production [1] [5].
Table 2: MAP4K4 Overexpression in Human Cancers
Cancer Type | Clinical Correlation | Functional Role |
---|---|---|
Pancreatic adenocarcinoma | Shorter survival, advanced TNM stage | ↑ Proliferation via MLK3/JNK; ↑ migration |
Colorectal cancer | Chemoresistance, metastasis | ↑ Focal adhesion stability |
Glioblastoma | Tumor recurrence, invasion | ↑ YAP/TAZ signaling |
Ovarian cancer | Peritoneal metastasis | ↑ N-cadherin cleavage via ADAM10 |
The dual role of MAP4K4 in motility and proliferation presents a compelling therapeutic niche. While it drives metastasis via cytoskeletal remodeling, its Hippo pathway activation suppresses tumor growth, creating context-dependent effects [8]. Inhibition preferentially targets migratory and invasive phenotypes without inducing compensatory proliferation. For example, in pancreatic cancer, MAP4K4 blockade reduces migration by >70% but only modestly affects proliferation [9]. This selectivity makes it suitable for combination therapies, especially in stromal-rich tumors where MAP4K4 regulates matrix adhesion forces [4]. Additionally, MAP4K4’s involvement in insulin resistance and atherosclerosis underscores its potential in metabolic disorders, though cancer remains the primary focus for inhibitor development [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7